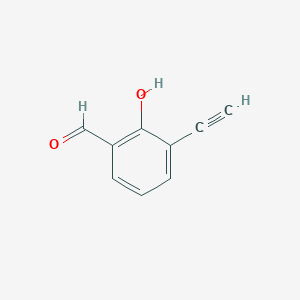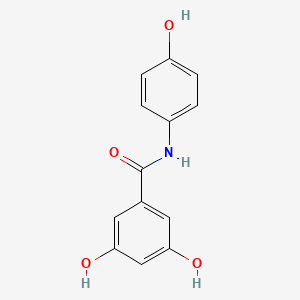![molecular formula C12H12B2O4 B13146974 [1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
[1,1'-Biphenyl]-3,3'-diyldiboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-3,3’-diyldiboronic acid is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with boronic acid groups attached to the 3 and 3’ positions of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3,3’-diyldiboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3,3’-diyldiboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-3,3’-diyldiboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.
Substitution: The boronic acid groups can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as boronic esters, borates, and substituted biphenyls.
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-3,3’-diyldiboronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of new materials, such as polymers and liquid crystals .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It is used in the development of pharmaceuticals and agrochemicals due to its ability to form stable carbon-boron bonds .
Industry
In the industrial sector, [1,1’-Biphenyl]-3,3’-diyldiboronic acid is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
作用机制
The mechanism of action of [1,1’-Biphenyl]-3,3’-diyldiboronic acid involves its ability to form stable carbon-boron bonds through various chemical reactions. These bonds are crucial in the formation of complex organic structures and materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond, lacking boronic acid groups.
[1,1’-Biphenyl]-4,4’-diyldiboronic acid: Similar structure but with boronic acid groups at the 4 and 4’ positions.
Phenylboronic acid: Contains a single benzene ring with a boronic acid group attached.
Uniqueness
[1,1’-Biphenyl]-3,3’-diyldiboronic acid is unique due to the specific positioning of the boronic acid groups, which imparts distinct reactivity and properties. This positioning allows for selective functionalization and the formation of complex structures that are not easily achievable with other similar compounds .
属性
分子式 |
C12H12B2O4 |
|---|---|
分子量 |
241.8 g/mol |
IUPAC 名称 |
[3-(3-boronophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12B2O4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8,15-18H |
InChI 键 |
AFWMHNUJJPCMNQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=CC=CC(=C2)B(O)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
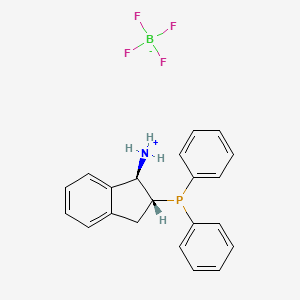
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)

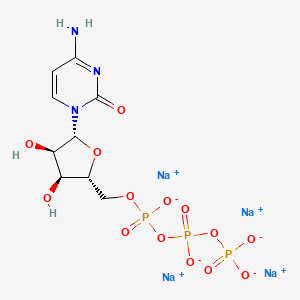
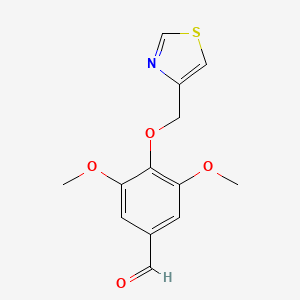
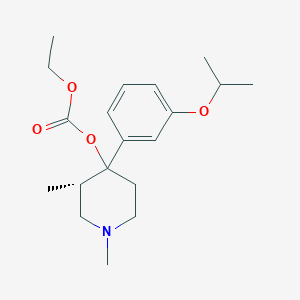
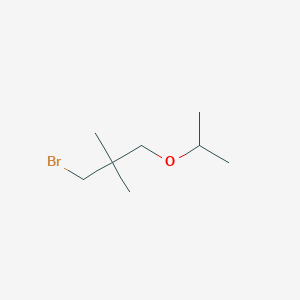
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)


